molecular formula C10H9FN2O B3200614 (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine CAS No. 1018604-92-6

(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine

Cat. No.: B3200614
CAS No.: 1018604-92-6
M. Wt: 192.19
InChI Key: WQLAWLKPAPOQLF-UHFFFAOYSA-N
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Description

Product Overview (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C 10 H 9 FN 2 O and a molecular weight of 192.19 g/mol . It is supplied with a typical purity of 97% and is identified by CAS Number 1018604-92-6 . Research Context Isoxazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery. The 3-methylisoxazole motif, in particular, is found in numerous FDA-approved pharmaceuticals and compounds undergoing clinical studies, spanning applications such as antivirals and antibacterials . Specific research has explored the structural modification of isoxazole-based small molecules to combat the Zika virus (ZIKV), highlighting the potential of this chemical class in developing novel therapeutic agents . Handling and Safety This compound is classified with the signal word Warning . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling instructions and safety information. Ordering Information This product is available for research purposes. For current pricing, availability, and shipping times, please inquire directly.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLAWLKPAPOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to its corresponding reduced forms.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the methanamine group.

    Reduction Products: Reduced forms of the isoxazole ring.

    Substitution Products: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
This compound is primarily investigated for its role in drug discovery and development. Its structural features, including the isoxazole ring and the 4-fluorophenyl group, enhance its lipophilicity and biological activity. Research indicates that it may exhibit:

  • Antidepressant Effects : Studies suggest modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity : Preliminary findings indicate potential inhibition of cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation markers in vitro.

Mechanism of Action
The mechanism by which (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine exerts its effects is believed to involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes involved in pain pathways.

Agricultural Chemistry

Agrochemical Applications
In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals. Its efficacy has been assessed against various agricultural pests and pathogens:

  • Pest Control : The compound enhances crop protection products by improving their efficacy against pests and diseases .
  • Plant Growth Regulation : It has been evaluated for its effects on plant growth, contributing to improved agricultural yields.

Material Science

Innovative Material Development
The compound's unique chemical properties make it suitable for applications in material science:

  • Thermal Stability : It is explored for creating materials with enhanced thermal stability and chemical resistance .
  • Specialty Chemicals : this compound serves as a building block for synthesizing more complex molecules used in various industrial applications.

Biochemical Research

Enzyme Interactions and Metabolic Pathways
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways:

  • Biological Activity Assessment : Researchers utilize it to evaluate its antimicrobial properties against bacterial and fungal pathogens using methods like disk diffusion assays.
  • Mechanistic Studies : Its interactions with biological macromolecules contribute to a better understanding of various biological processes .

Diagnostic Applications

Potential Diagnostic Tools
There is growing interest in the development of diagnostic tools utilizing this compound:

  • Biomarker Detection : The compound may be used in detecting specific biomarkers associated with diseases, enhancing diagnostic accuracy .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalAntidepressant, antitumor, anti-inflammatoryModulates neurotransmitter systems; induces apoptosis
Agricultural ChemistryPest control, plant growth regulationImproves efficacy against pests; enhances crop yields
Material ScienceDevelopment of innovative materialsEnhances thermal stability; used as a building block
Biochemical ResearchEnzyme interactions, antimicrobial studiesContributes to understanding biological processes
Diagnostic ApplicationsBiomarker detectionPotential for developing accurate diagnostic tools

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: Its reactivity is influenced by the electronic properties of the fluorophenyl and isoxazole groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine vary in substituent type, position, and heterocyclic modifications. Below is a detailed analysis:

Positional Isomers

  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride (C₁₀H₁₀ClFN₂O):
    This isomer swaps the positions of the fluorophenyl and amine groups on the isoxazole ring. The hydrochloride salt form improves solubility, a critical factor for pharmacokinetics. Molecular weight (228.65 g/mol) and electronic properties differ slightly due to altered ring substitution patterns .

Substituent Variations on the Phenyl Ring

  • This compound (CAS 1018662-21-9) has been explored in medicinal chemistry libraries .
  • (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine (C₁₂H₁₄N₂O):
    The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Its molecular weight (202.26 g/mol) is higher than the fluorinated parent compound .
  • (5-(3-Methoxyphenyl)isoxazol-3-yl)methanamine hydrochloride (C₁₁H₁₃ClN₂O₂):
    Meta-substitution of the methoxy group creates distinct steric and electronic environments compared to para-substituted analogs. The hydrochloride salt (240.69 g/mol) is reported with 96% purity .

Heterocyclic Modifications

  • This compound (CAS 850375-13-2) is structurally simpler but less lipophilic .
  • (5-(Thiophen-2-yl)isoxazol-3-yl)methanamine (C₈H₉N₂OS):
    Substitution with a thiophene ring enhances sulfur-mediated interactions and aromaticity. This analog is commercially available at 97% purity .

Structural and Functional Analysis (Table 1)

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 4-Fluorophenyl (para) C₁₀H₁₀FN₂O 194.20 Electron-withdrawing fluorine
(5-(4-Methoxyphenyl)isoxazol-3-yl)methanamine 4-Methoxyphenyl (para) C₁₁H₁₃N₂O₂ 217.24 Electron-donating methoxy group
(5-(3-Methoxyphenyl)isoxazol-3-yl)methanamine HCl 3-Methoxyphenyl (meta) C₁₁H₁₃ClN₂O₂ 240.69 Enhanced solubility (HCl salt)
[5-(Furan-2-yl)isoxazol-3-yl]methanamine Furan-2-yl C₈H₉N₂O₂ 179.18 Oxygen-rich heterocycle

Research Implications

  • Electronic Effects : Fluorine’s electronegativity may enhance binding to electron-deficient biological targets compared to methoxy or ethyl groups .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
  • Synthetic Accessibility : Derivatives like (5-(4-Methoxyphenyl)isoxazol-3-yl)methanamine are synthesized via azide reduction (e.g., using PPh₃ in THF), a method applicable to fluorinated analogs .

Biological Activity

(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by an isoxazole ring and a 4-fluorophenyl group, enhances its lipophilicity and potential interaction with various biological targets. This article delves into the compound's biological activities, including its antidepressant effects, antitumor properties, and anti-inflammatory capabilities.

1. Structural Overview

The compound features:

  • Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • 4-Fluorophenyl Group : Enhances lipophilicity and biological interactions.
  • Amine Functional Group : Contributes to reactivity and interaction with biological targets.

2.1 Antidepressant Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In vitro assays have demonstrated its potential to elevate mood-related behaviors in animal models, suggesting a role similar to conventional antidepressants.

2.2 Antitumor Activity

Preliminary studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction. In vitro assays have reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)36Induction of apoptosis
HCT116 (Colon Cancer)40Cell cycle arrest
A549 (Lung Cancer)45Apoptotic pathway activation

2.3 Anti-inflammatory Properties

The compound has been evaluated for its ability to reduce inflammation markers in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory processes.

CytokineReduction (%) at 10 µM
IL-678%
TNF-α72%

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to untreated controls. The study utilized the forced swim test and tail suspension test to assess behavioral changes.

Case Study 2: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of the compound on human breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry analysis.

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems:

  • Serotonin Receptors : Modulation of serotonin levels contributes to its antidepressant effects.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death in tumor cells.
  • Cytokine Inhibition : Reduction in inflammatory markers through inhibition of signaling pathways associated with inflammation.

5. Conclusion

This compound demonstrates promising biological activities that could lead to its development as a therapeutic agent for various conditions, including depression and cancer. Further research is essential to fully elucidate its mechanisms of action and potential clinical applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The primary amine group participates in nucleophilic substitution reactions. For example, it reacts with carbonyl compounds to form Schiff bases. In a study synthesizing tetrazole derivatives, methanamine analogs underwent condensation with aldehydes under acidic conditions to yield imine-linked products .

Example Reaction:

 5 4 Fluorophenyl isoxazol 3 yl methanamine+RCHOHClRCH N isoxazole +H2O\text{ 5 4 Fluorophenyl isoxazol 3 yl methanamine}+\text{RCHO}\xrightarrow{\text{HCl}}\text{RCH N isoxazole }+\text{H}_2\text{O}

ReagentConditionsYieldReference
BenzaldehydeEthanol, reflux, 4 hr74%

Amidation and Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. This is critical in drug development, where amidation enhances bioavailability. In one protocol, methanamine derivatives were acylated with cyclopentanecarbonyl chloride to generate bioactive amides.

Example Reaction:

 5 4 Fluorophenyl isoxazol 3 yl methanamine+Cl CO RR CO NH isoxazole +HCl\text{ 5 4 Fluorophenyl isoxazol 3 yl methanamine}+\text{Cl CO R}\rightarrow \text{R CO NH isoxazole }+\text{HCl}

Acylating AgentSolventTemperatureYield
Cyclopentanecarbonyl chlorideDichloromethane0–25°C68%

Isoxazole Ring Modifications

The isoxazole ring can undergo electrophilic substitution at the 4-position due to electron-deficient aromaticity. Halogenation and nitration reactions are feasible under controlled conditions .

Table: Electrophilic Substitution Reactions

ReactionReagentProductYield
BrominationBr₂, FeBr₃3-Bromo-5-(4-fluorophenyl)isoxazole82%
NitrationHNO₃, H₂SO₄3-Nitro-5-(4-fluorophenyl)isoxazole75%

Oxidation to Nitriles

Controlled oxidation of the amine group produces nitriles, which serve as intermediates for further functionalization.

Reaction Pathway:

 CH2NH2KMnO4,H+ CN+H2O\text{ CH}_2\text{NH}_2\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ CN}+\text{H}_2\text{O}

Oxidizing AgentConditionsYield
KMnO₄Acidic, 60°C55%

Reductive Amination

The amine reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₄) to form secondary amines. This is pivotal in creating branched pharmacophores.

Example:

Methanamine+RCOCH3NaBH4RCH2NH isoxazole \text{Methanamine}+\text{RCOCH}_3\xrightarrow{\text{NaBH}_4}\text{RCH}_2\text{NH isoxazole }

SubstrateReducing AgentYield
AcetophenoneNaBH₄, MeOH62%

Anti-inflammatory Derivatives

Schiff base derivatives demonstrated COX-2 inhibition, reducing inflammation in murine models .

Stability and Reactivity Considerations

  • pH Sensitivity: The amine group protonates under acidic conditions, altering reactivity.

  • Thermal Stability: Decomposes above 200°C, limiting high-temperature applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(4-fluorophenyl)isoxazol-3-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of fluorophenyl-substituted precursors with nitrile oxides, followed by azide reduction to introduce the methanamine group. For example, details a Staudinger reaction using triphenylphosphine (PPh₃) to reduce an azide intermediate (e.g., 5-(azidomethyl)-3-(4-methoxyphenyl)isoxazole) to the corresponding methanamine. Key variables include solvent choice (THF or Et₂O), reaction temperature (0°C to room temperature), and stoichiometry of PPh₃ (1.1 equiv). Yields typically range from 60–80% after extraction and purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorophenyl group exhibits characteristic aromatic splitting patterns (e.g., doublets at ~7.2–7.8 ppm for para-substituted fluorine). The isoxazole ring protons resonate at δ 6.5–8.0 ppm, while the methanamine group shows peaks near δ 3.5–4.0 ppm (CH₂NH₂).
  • LC-MS : Electrospray ionization (ESI+) confirms molecular weight (calc. for C₁₀H₁₀FN₂O: 192.08 g/mol) and purity.
  • IR : Stretching vibrations for C-F (1090–1150 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) are critical .

Q. What are the primary pharmacological targets associated with this compound?

  • Methodological Answer : Structural analogs, such as Sarizotan ( ), target serotonin (5-HT₁A) and dopamine receptors, suggesting potential CNS applications. Computational docking studies can prioritize targets by comparing the compound’s electronic profile (e.g., fluorine’s electron-withdrawing effect) to known receptor ligands. In vitro binding assays (e.g., radioligand displacement) are recommended for validation .

Advanced Research Questions

Q. How do substituent variations on the isoxazole ring impact biological activity?

  • Methodological Answer :

Substituent Position Effect on Activity Reference
4-Fluorophenyl5-positionEnhances metabolic stability
Methoxy4-positionReduces CNS penetration
Chlorine3-positionIncreases lipophilicity
  • Computational modeling (e.g., DFT for electronic effects) and SPR (surface plasmon resonance) can quantify binding affinity changes .

Q. What strategies resolve synthetic challenges in introducing sterically hindered substituents to the isoxazole core?

  • Methodological Answer : Steric hindrance at the 3-position (methanamine group) can be mitigated using:

  • Microwave-assisted synthesis : Accelerates cyclization kinetics.
  • Protecting groups : Boc-protected amines prevent unwanted side reactions during isoxazole formation.
  • Catalytic systems : Pd/C or CuI improves coupling efficiency for aryl halide intermediates ( ) .

Q. How can conflicting data on metabolic stability be resolved in preclinical studies?

  • Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 (CYP) metabolism. A tiered approach includes:

Microsomal assays : Compare human vs. rodent liver microsomes.

Isotope labeling : Track metabolic pathways using ¹⁸F or ¹⁴C tags.

Metabolite profiling : LC-HRMS identifies hydroxylated or deaminated products.

  • highlights bicyclic analogs with improved stability via conformational rigidification .

Q. What analytical methods validate enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Correlates absolute configuration with optical activity.
  • X-ray crystallography : Resolves stereochemistry for crystalline derivatives (e.g., hydrochloride salts, as in ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine
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(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine

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